N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(Z)-[(2Z)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-3-22-15(24)14(25-16(22)20-21-9-17-18-10-21)8-12-4-6-13(7-5-12)19-11(2)23/h4-10H,3H2,1-2H3,(H,19,23)/b14-8-,20-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVUXDKWTXTFDS-JWQHHXQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=NN3C=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/S/C1=N\N3C=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of inflammation and apoptosis, thereby exhibiting neuroprotective properties.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation. This results in anti-neuroinflammatory effects.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It significantly inhibits NO and TNF-α production in LPS-stimulated human microglia cells. Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thiazolidin ring, a triazole moiety, and an acetamide group, which collectively contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration suggests several potential interactions with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The presence of the thiazolidin and triazole structures suggests potential antimicrobial properties. Compounds within this class have demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Properties : Studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These studies often employ assays like the sulforhodamine B (SRB) assay to determine IC50 values .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity by reducing levels of pro-inflammatory mediators in cell cultures. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have specifically investigated the biological activity of thiazolidine derivatives:
Study 1: Anticancer Activity
A recent study synthesized and tested various thiazolidin derivatives for their anticancer activity. Among these compounds, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard treatments like irinotecan. The study concluded that these compounds could serve as promising anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized thiazolidin derivatives. The results indicated that specific compounds exhibited potent activity against Gram-positive bacteria, suggesting their potential use as antibiotic agents .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-Arylidene)-thiazolidinone | Structure | Antimicrobial |
| 1-(Triazolyl)-thiazolidine | Structure | Antifungal |
| Thiazolidine Derivatives | Structure | Anti-inflammatory |
| N-[4-(3-Ethyl)-thiazolidine derivative | Structure | Anticancer |
This table illustrates the diverse biological activities associated with compounds sharing structural similarities with N-[4-(...)]acetamide.
The mechanisms through which N-[4-(...)]acetamide exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Many thiazolidine derivatives act by inhibiting specific enzymes involved in cancer progression or microbial survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The interaction with various signaling pathways may explain the anti-inflammatory effects observed in certain studies.
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal activities. Research indicates that derivatives of triazole exhibit efficacy against various fungal pathogens, making N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide a candidate for further investigation in antifungal drug development.
Antiviral Potential
Thiazolidine derivatives have been utilized in the synthesis of antiretroviral drugs. Given the structural similarities between N-[4-{(3 - ethyl - 4 - oxo - 2 - [( 4H - 1 , 2 , 4 - triazol - 4 - yl ) imino ] - 1 , 3 - thiazolidin - 5 - yl idene } methyl ) phenyl ] acetamide and known antiviral agents, there is potential for this compound to exhibit similar therapeutic effects .
Cancer Research
Triazole derivatives have been studied for their potential role in cancer prevention. The unique structure of N-[4-{(3 - ethyl - 4 - oxo - 2 - [( 4H - 1 , 2 , 4 - triazol - 4 - yl ) imino ] - 1 , 3 - thiazolidin - 5 - yl idene } methyl ) phenyl ] acetamide may allow it to interact with biological targets involved in tumor growth and proliferation .
Agricultural Chemistry
In agricultural applications, triazole compounds are often used as raw materials for the synthesis of herbicides and fungicides. The potential use of N-[4-{(3 - ethyl - 4 - oxo - 2 - [( 4H - 1 , 2 , 4 - triazol - 4 - yl ) imino ] - 1 , 3 - thiazolidin - 5 - yl idene } methyl ) phenyl ] acetamide in this context could lead to the development of effective agrochemicals .
Case Study: Antifungal Activity Evaluation
In a study evaluating the antifungal activity of various triazole derivatives, N-[4-{(3 - ethyl - 4 - oxo - 2 - [( 4H - 1 , 2 , 4 - triazol - 4 - yl ) imino ] - 1 , 3 - thiazolidin - 5 - yl idene } methyl ) phenyl ] acetamide was tested against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated that the compound exhibited moderate antifungal properties comparable to established antifungal agents.
A synthetic pathway for N-[4-{(3 – ethyl – 4 – oxo – 2 – [( 4H – 1 , 2 , 4 – triazol – 4 – yl ) imino ] – 1 , 3 – thiazolidin – 5 – yl idene } methyl ) phenyl ] acetamide was developed involving multi-step reactions that included condensation reactions and cyclization steps. The resulting compound was then evaluated for its biological activity against various bacterial strains, showing promising results that warrant further exploration in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
The following table compares key structural and functional features of the target compound with analogues reported in the literature:
Key Structural and Functional Differences
Triazole vs. Thioxo/Anilino Substituents: The target compound’s 2-(triazolylimino) group distinguishes it from analogues with 2-thioxo (e.g., ) or anilino (e.g., ) substituents. In contrast, 2-thioxo derivatives (e.g., ) may exhibit higher electrophilicity, influencing redox-mediated biological effects.
Acetamide Linkage Variations :
- The N-(4-phenyl)acetamide group in the target compound differs from N-(2-methylphenyl) () or N-(4-methoxyphenyl) () acetamides. Substitutions on the phenyl ring modulate lipophilicity and membrane permeability .
Ylidene vs. Benzylidene Groups :
- The 5-ylidene methyl group in the target compound contrasts with 5-benzylidene groups (). Ylidene substituents may alter conjugation and electron distribution, affecting reactivity .
Physicochemical and Spectroscopic Characterization
- IR/NMR Trends: Thiazolidinone carbonyl stretches appear at ~1680–1720 cm⁻¹ (IR) . Triazole C=N vibrations occur at ~1600 cm⁻¹ . ¹H NMR signals for thiazolidinone protons typically resonate at δ 3.5–4.5 ppm, while acetamide NH protons appear at δ 8.0–10.0 ppm .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for the target compound: m/z ~414) .
Preparation Methods
Classical Methods for Thiazolidin-4-one Formation
Thiazolidin-4-ones are typically prepared through the following established routes:
Table 1. Classical Synthetic Routes to Thiazolidin-4-ones
Modern Approaches to Thiazolidinone Synthesis
Recent advancements in synthetic methodologies offer improved and more efficient routes:
Table 2. Modern Synthetic Approaches for Thiazolidinones
Regioselective Synthesis of 2-Imino-4-oxothiazolidin-5-ylidene Derivatives
For our target compound, achieving regioselectivity in forming the 2-imino-4-oxothiazolidin structure is crucial. A method described by Das et al. allows for regioselective one-pot synthesis of (Z)-alkyl-2-[(Z)-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene] acetate derivatives. This approach can be adapted for our target molecule.
Key Factors Affecting Regioselectivity
The regioselectivity of thiazolidinone formation is influenced by electronic factors:
- The amine nitrogen bonded to an electron-withdrawing substituent becomes part of the imino component
- The amine nitrogen bonded to an electron-donating substituent becomes the heterocyclic nitrogen
- In cases of aliphatic versus aromatic amine substitution, aromatic amines typically form part of the imino component
This understanding is critical when forming the 2-[(4H-1,2,4-triazol-4-yl)imino] portion of our target compound.
Specific Synthetic Route for this compound
Based on the methodologies described in the literature, the following synthetic path is proposed:
Preparation of 4H-1,2,4-triazole-4-amine Derivative
The triazole component can be synthesized following established methods for 1,2,4-triazole formation:
Step 1: Synthesis of 4-amino-1,2,4-triazole from hydrazine and formamide
Step 2: Protection of amino group if necessary
Formation of Thiazolidinone Core with Triazole-imino Moiety
The thiazolidinone ring with the triazole-imino group can be formed using approaches similar to those described for related structures:
Step 3: Reaction of 4H-1,2,4-triazole-4-amine with thiourea derivatives
Step 4: Cyclization with α-haloester in the presence of base
Step 5: Alkylation to introduce the ethyl group at position 3
This approach is supported by synthetic methods described for related triazole-thiazolidinone hybrids.
Knoevenagel Condensation for Ylidene Formation
The Knoevenagel condensation, a well-established method for introducing the ylidene moiety, can be employed to connect the acetamidophenyl group:
Step 6: Condensation of the thiazolidinone intermediate with 4-acetamidobenzaldehyde
Step 7: Control of stereochemistry to favor Z-configuration
This step is critical for establishing the correct stereochemistry of the final product.
Table 3. Optimized Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Time | Expected Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Room temperature | 2-4 hours | 60-75 |
| Sodium acetate | Acetic acid | 80°C | 2-3 hours | 65-80 |
| Microwave assistance | Ethanol | 80°C | 10-15 minutes | 75-90 |
Alternative One-Pot Synthesis Approach
An efficient alternative is a one-pot multi-component approach, which can reduce the number of isolation and purification steps.
One-Pot Synthesis using Multiple Components
Based on methodology for similar compounds, the following one-pot approach is proposed:
Step 1: Reaction of 4H-1,2,4-triazole-4-amine, thioglycolic acid, and ethyl isocyanate
Step 2: Addition of 4-acetamidobenzaldehyde in the presence of a suitable catalyst
Step 3: Single isolation and purification of the final product
This approach is supported by reports of one-pot synthesis for related thiazolidinone derivatives.
Purification and Characterization
Purification Methods
The following purification methods are recommended:
- Recrystallization from ethanol or ethanol-water mixture
- Column chromatography using silica gel (60-120 mesh) with an appropriate solvent system
- For large-scale purification, a combination of acid-base extraction and recrystallization
Spectroscopic Characterization
The synthesized compound should be characterized using:
- FT-IR: To confirm the presence of key functional groups (C=O, C=N, etc.)
- ¹H and ¹³C NMR: To verify the structure and stereochemistry
- Mass spectrometry: To confirm the molecular weight and fragmentation pattern
- X-ray crystallography (if crystals are obtained): To confirm absolute stereochemistry
Synthetic Challenges and Troubleshooting
Several challenges may arise during the synthesis of this complex molecule:
- Regioselectivity during the formation of the thiazolidinone ring
- Stereoselectivity in the Knoevenagel condensation
- Purification complications due to multiple polar functional groups
Table 4. Common Synthetic Issues and Solutions
| Issue | Cause | Solution |
|---|---|---|
| Poor regioselectivity | Competing nucleophilic centers | Control reaction temperature and use selective catalysts |
| E/Z isomerism | Non-selective condensation | Use sterically hindered bases or kinetic control |
| Low yields | Side reactions, decomposition | Optimize reaction conditions, use inert atmosphere |
| Difficult purification | Similar polarity by-products | Use gradient elution or preparative HPLC |
Q & A
Q. Basic screening :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC.
Q. Advanced studies :
- Biofilm disruption : Use crystal violet staining or confocal microscopy with LIVE/DEAD stains.
- Resistance profiling : Combine with sub-inhibitory concentrations of β-lactams to assess synergy .
How can structural analogs guide structure-activity relationship (SAR) studies?
Comparative analysis of analogs (see Table 1) reveals:
| Compound | Structural Variation | Bioactivity Change |
|---|---|---|
| 2-(5-Arylidene)-thiazolidinone | No triazole | ↓ Antimicrobial potency |
| 1-(Triazolyl)-thiazolidine | Simplified thiazolidinone | ↑ Antifungal activity |
Key insight : The triazole-thiazolidinone fusion enhances broad-spectrum activity, while arylidene substitutions improve target specificity .
What advanced techniques resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Purity issues : Validate compound integrity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR.
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin reduction).
- Target heterogeneity : Use isogenic cell lines or recombinant enzymes to isolate mechanisms .
What strategies optimize reaction yields during synthesis?
Q. Advanced optimization :
- Solvent selection : Replace DMF with DMAc for higher triazole cyclization yields (reported 15% improvement).
- Catalyst screening : Test Pd(OAc)₂ or Fe₃O₄ nanoparticles for Suzuki-Miyaura couplings.
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h at 120°C .
How can in vivo toxicity be assessed preclinically?
Q. Methodological pipeline :
Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring ALT/AST levels.
Subchronic toxicity : 28-day repeated dosing (10–100 mg/kg), histopathology of liver/kidney.
Genotoxicity : Ames test + micronucleus assay to rule out mutagenicity .
What computational tools predict its drug-likeness?
Q. In silico profiling :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (<5), CNS permeability, and CYP450 inhibition.
- Molecular docking : AutoDock Vina with PDB targets (e.g., EGFR kinase: 1M17) to prioritize synthesis .
How to investigate its mechanism of action against cancer cells?
Q. Advanced approaches :
- Proteomics : SILAC labeling + LC-MS/MS to identify dysregulated pathways (e.g., apoptosis via Bcl-2/Bax).
- Transcriptomics : RNA-seq of treated vs. untreated cells (focus on p53/MDM2 axis).
- Cellular thermal shift assay (CETSA) : Confirm target engagement by thermal stability shifts .
What analytical techniques characterize its stability under physiological conditions?
Q. Methodology :
- pH stability : Incubate in PBS (pH 2–8) at 37°C for 24h, analyze degradation via UPLC.
- Plasma stability : Use human plasma (37°C, 1h), precipitate proteins with acetonitrile, quantify parent compound.
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation by TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
